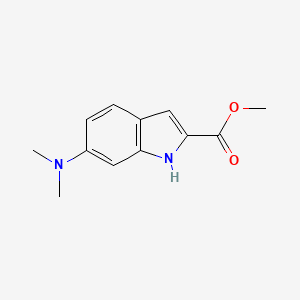

methyl 6-(dimethylamino)-1H-indole-2-carboxylate

Descripción

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate (CAS: Not explicitly provided; referred to as 15e in ) is an indole derivative with a dimethylamino substituent at position 6 and a methyl ester group at position 2. This compound is synthesized via a multi-step process, including condensation and recrystallization, yielding a brown solid with a melting point of 177–178°C . Its structural confirmation is supported by ¹H-NMR data (DMSO-d₆): δ 2.91 (s, 6H, N(CH₃)₂), 3.80 (s, 3H, COOCH₃), and aromatic proton signals at δ 6.56–6.99 . The dimethylamino group enhances solubility in polar solvents due to its electron-donating nature, making it a valuable intermediate in medicinal chemistry.

Propiedades

IUPAC Name |

methyl 6-(dimethylamino)-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14(2)9-5-4-8-6-11(12(15)16-3)13-10(8)7-9/h4-7,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGZZJJTRBYJLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(dimethylamino)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions. For example, the reaction of an indole derivative with dimethylamine in the presence of a suitable catalyst.

Esterification: The carboxylic acid group at the second position of the indole ring can be esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Dimethylamine in the presence of a base such as sodium hydride.

Major Products

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the ester or amino groups.

Substitution: Substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate serves as a critical building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be converted into corresponding carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution Reactions : Electrophilic substitution can lead to diverse substituted derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Lithium aluminum hydride | Alcohols |

| Substitution | Halogens, nitrating agents | Substituted indole derivatives |

Biology

The compound has been studied for its potential biological activities, including:

- Anticancer Activity : Research indicates that methyl 6-(dimethylamino)-1H-indole-2-carboxylate may inhibit cancer cell proliferation through various mechanisms.

- Antimicrobial Properties : Exhibits activity against a range of pathogens, suggesting potential use in treating infections.

- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways.

Case Study: Anticancer Activity

A study demonstrated that methyl 6-(dimethylamino)-1H-indole-2-carboxylate significantly reduced the viability of breast cancer cells in vitro. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent.

Medicine

In medicinal chemistry, this compound is being explored for various therapeutic applications:

- Neurology : Investigated for its effects on neurotransmitter systems, potentially offering insights into treatments for neurodegenerative diseases.

- Pharmacology : Research indicates its potential as an inhibitor of enzymes involved in metabolic pathways, such as tryptophan dioxygenase, which could have implications in cancer therapy and immune regulation.

Mecanismo De Acción

The mechanism of action of methyl 6-(dimethylamino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the indole core can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations at Position 6

The position and nature of substituents on the indole scaffold significantly influence physicochemical and biological properties. Below is a comparative analysis:

Key Insights :

- Dimethylamino vs.

- Trifluoromethyl vs. Dimethylamino: The CF₃ group (electron-withdrawing) contrasts sharply with N(CH₃)₂, likely altering binding affinities in drug design .

- Benzyloxy : Increased lipophilicity from the benzyloxy group may enhance blood-brain barrier penetration but reduce aqueous solubility .

Ester Group Variations

The ester group at position 2 modulates pharmacokinetic properties:

Key Insights :

- Smaller ester groups (e.g., methyl) balance solubility and membrane permeability, whereas bulkier esters (e.g., isopropyl) may improve metabolic stability .

Actividad Biológica

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and drug development. Below, we explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Overview of Biological Activities

Methyl 6-(dimethylamino)-1H-indole-2-carboxylate is known to exhibit several biological activities, including:

- Antiviral Activity : The compound has shown potential as an inhibitor of viral replication, particularly in the context of HIV-1 integrase inhibition.

- Anticancer Properties : It influences pathways related to cell proliferation and apoptosis, suggesting its utility in cancer therapy.

- Antimicrobial Effects : The compound demonstrates activity against various microbial strains.

- Anti-inflammatory and Antioxidant Activities : These properties contribute to its potential in treating inflammatory diseases.

The biological effects of methyl 6-(dimethylamino)-1H-indole-2-carboxylate are mediated through its interactions with various molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of tryptophan dioxygenase, an enzyme involved in tryptophan metabolism. This inhibition can modulate immune responses and affect cancer cell metabolism.

- Signaling Pathways : It has been shown to influence the MAPK/ERK signaling pathway, which is critical for cell growth and differentiation. By modulating this pathway, the compound can affect gene expression related to apoptosis and cell survival.

- Receptor Interaction : Methyl 6-(dimethylamino)-1H-indole-2-carboxylate interacts with various receptors, including cannabinoid receptors (CB1 and CB2), which play roles in pain modulation and immune responses .

Case Studies and Experimental Evidence

- Antiviral Activity Against HIV :

- Anticancer Properties :

-

Antimicrobial Activity :

- In vitro studies have shown that methyl 6-(dimethylamino)-1H-indole-2-carboxylate exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial membrane integrity.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.